2-Acetylfuran

Description

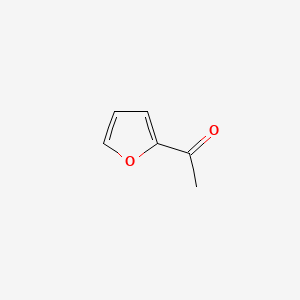

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMMBWWQXVXBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051601 | |

| Record name | 2-Acetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellow to brown liquid; Coffee-like aroma | |

| Record name | 2-Acetylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Furyl methyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

67.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Acetylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol) | |

| Record name | 2-Furyl methyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.102-1.107 | |

| Record name | 2-Furyl methyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1192-62-7 | |

| Record name | 2-Acetylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylfuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylfuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furyl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ZRP80K02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 2-Acetylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Acetylfuran chemical properties and structure elucidation

An In-depth Technical Guide to 2-Acetylfuran: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This compound, a versatile heterocyclic ketone, serves as a pivotal intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its unique structural features and reactivity make it a valuable building block in organic synthesis and drug discovery.[2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and a thorough analysis of its structure elucidation through modern spectroscopic techniques.

Chemical and Physical Properties

This compound is a low-melting solid, appearing as a gold-colored or yellow-to-brown substance.[3][4] It is characterized by a distinctive sweet, balsamic, and nutty aroma, which has led to its use as a flavoring agent in various food products, including coffee, baked goods, and tomatoes.[1][3] The compound is combustible and incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[3][5] Upon decomposition, it releases carbon monoxide and carbon dioxide.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(Furan-2-yl)ethan-1-one | [1][4] |

| Synonyms | 2-Furyl methyl ketone, Methyl 2-furyl ketone | [1][4] |

| Molecular Formula | C₆H₆O₂ | [1][4] |

| Molar Mass | 110.112 g·mol⁻¹ | [1] |

| Appearance | Low melting solid, gold-colored | [1][3] |

| Melting Point | 26–33 °C (86 °F; 303 K) | [1][3][4][5][6] |

| Boiling Point | 168–169 °C (334–336 °F) at 760 mmHg; 67 °C at 10 mmHg | [1][3][4][5][6] |

| Density | 1.0975–1.098 g/mL at 20-25 °C | [1][3][5] |

| Refractive Index (n²⁰/D) | 1.5070 | [3][5] |

| Water Solubility | Insoluble / Very slightly soluble | [3][4][5] |

| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, and ethyl ether | [3] |

| logP | 0.52 | [4] |

Structure Elucidation

The structural confirmation of this compound is routinely achieved through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the furan ring protons and the acetyl methyl protons. In a typical spectrum recorded in CDCl₃, the methyl protons appear as a sharp singlet around 2.48 ppm.[4] The furan ring protons exhibit a more complex pattern due to coupling, with signals appearing at approximately 6.54 ppm, 7.19 ppm, and 7.59 ppm.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the acetyl group gives a signal in the downfield region, around 186.63 ppm.[4] The methyl carbon appears at approximately 25.98 ppm.[4] The four carbons of the furan ring resonate at distinct chemical shifts: 112.37 ppm, 117.42 ppm, 146.63 ppm, and 152.89 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed around 1665-1760 cm⁻¹. The presence of the furan ring is indicated by C-H and C=C stretching vibrations characteristic of aromatic heterocycles.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular formula, C₆H₆O₂ (approximately 110.036779 g/mol ).[8]

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common industrial method for synthesizing this compound is the Friedel-Crafts acylation of furan with acetic anhydride.[1] Various catalysts can be employed, with zinc chloride being a common choice.[9]

Materials:

-

Furan

-

Acetic anhydride

-

Zinc chloride (catalyst)

-

Acetic acid (solvent/reagent)

-

Water

-

Extraction solvent (e.g., chloroform)[10]

-

Sodium bicarbonate or other base for neutralization[10]

-

Anhydrous sodium sulfate for drying[11]

Procedure:

-

In a three-necked flask equipped with a stirrer and a condenser, acetic anhydride, acetic acid, and zinc chloride are added and stirred until the catalyst dissolves.[9]

-

The mixture is maintained at a controlled temperature (e.g., 25 °C), and furan is added dropwise over a period of approximately one hour.[9]

-

After the addition is complete, the reaction mixture is slowly heated to a specific temperature (e.g., 50-80 °C) and incubated for 3 hours.[9]

-

The reaction progress is monitored by gas chromatography to ensure the consumption of the furan starting material.[9]

-

Once the reaction is complete, the mixture is cooled down.[9]

-

The reaction mixture is then quenched with water and extracted multiple times with a suitable organic solvent.[10]

-

The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) and then with water to neutralize and remove any remaining acid.[10]

-

The organic layer is dried over an anhydrous drying agent.[11]

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.[9][10]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Other Industries

This compound is a significant intermediate in the pharmaceutical industry.[1][12] It is notably used in the production of the second-generation cephalosporin antibiotic, Cefuroxime.[1][3][4] Furthermore, it has been utilized in the synthesis of intermediates for HIV integrase inhibitors.[1]

Beyond pharmaceuticals, this compound is employed in the flavor and fragrance industries due to its pleasant aroma.[12] It is also a subject of study in food chemistry as it can be formed during the Maillard reaction, contributing to the flavor profile of various cooked foods.[3][5]

Reactivity

The chemical reactivity of this compound is influenced by both the furan ring and the acetyl group. The furan ring can undergo electrophilic substitution reactions.[13] The acetyl group provides a site for various chemical transformations, such as oxidation, reduction, and condensation reactions, making it a versatile precursor for more complex molecules.[12] Theoretical studies on its reaction with hydroxyl radicals have been conducted to understand its combustion chemistry, which is relevant to its potential as a biofuel component.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1192-62-7 [chemicalbook.com]

- 4. This compound | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. hmdb.ca [hmdb.ca]

- 7. This compound(1192-62-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN102702143B - Method for preparing this compound - Google Patents [patents.google.com]

- 10. CN101357910A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-acetyl Furan (1192-62-7) | Chemical Product Exporter [chemicalbull.com]

- 13. ijabbr.com [ijabbr.com]

- 14. pubs.acs.org [pubs.acs.org]

The Enigmatic Aroma of 2-Acetylfuran: A Deep Dive into its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

2-Acetylfuran, a heterocyclic aromatic ketone, is a significant contributor to the desirable aroma and flavor profiles of a multitude of foods and beverages. Its characteristic sweet, balsamic, almond, and coffee-like notes make it a compound of great interest in food science and flavor chemistry. Beyond its sensory attributes, this compound also serves as a valuable building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its primary biosynthetic pathway—the Maillard reaction—and outlines the experimental protocols used for its study.

Natural Occurrence of this compound

This compound is a widely distributed volatile compound, predominantly formed during the thermal processing of food. Its presence has been documented in a vast array of products, where it contributes significantly to the final sensory experience. The concentration of this compound can vary dramatically depending on the food matrix, processing conditions, and precursor availability.

Quantitative Data on this compound in Various Sources

The following table summarizes the reported concentrations of this compound in a selection of food products. It is important to note that these values can be influenced by factors such as roasting time, temperature, and the specific variety of the raw material.

| Food Product | Concentration Range | Reference(s) |

| Coffee | ||

| Roasted Coffee Beans | 0.56 - 1.01% (of total volatile compounds) | [1] |

| Brewed Coffee | 11 - 44 µg/L | [2] |

| Nuts (Roasted) | ||

| Almonds | up to 224 ng/g (general furan content) | [3][4] |

| Peanuts | up to 69.0 ng/g (general furan content) | [3][4] |

| Cashew Nuts | up to 348 ng/g (general furan content) | [3][4] |

| Hazelnuts | up to 87.0 ng/g (general furan content) | [3][4] |

| Processed Foods | ||

| Canned Oily Fish | Limit of Quantitation: 0.007 - 0.337 ng/g | [5] |

| Fruit and Juice | Limit of Quantitation: 0.003 - 0.675 ng/g | [5] |

| Animal Feed | ||

| Complete Feed | Maximum Safe Level: 0.5 mg/kg | [6] |

Biosynthesis of this compound: The Maillard Reaction

The predominant pathway for the formation of this compound in food is a non-enzymatic process known as the Maillard reaction. This complex series of chemical reactions occurs between reducing sugars and amino acids when subjected to heat, leading to the development of color, flavor, and aroma.

Precursors and Key Intermediates

The primary precursors for the formation of this compound via the Maillard reaction are:

-

Reducing Sugars: Glucose is a key reactant.

-

Amino Acids: Glycine has been specifically implicated in some formation pathways.

The reaction proceeds through several stages, involving the formation of a Schiff base, followed by cyclization and rearrangement to form an Amadori product. Subsequent degradation of the Amadori product leads to the formation of various reactive intermediates, which then undergo further reactions to produce a plethora of volatile compounds, including this compound.

Visualizing the Maillard Reaction Pathway

The following diagram illustrates a simplified pathway for the formation of this compound from glucose and an amino acid through the Maillard reaction.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of roasting conditions on the formation and kinetics of furan in various nuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

2-Acetylfuran (CAS: 1192-62-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Acetylfuran, identified by the CAS number 1192-62-7, is a heterocyclic aromatic ketone that serves as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. Its characteristic physical properties are fundamental to its application in various synthetic pathways, including in the production of the cephalosporin antibiotic, Cefuroxime.[1][2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key synthetic pathways.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its handling, application in chemical synthesis, and for quality control. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂ | PubChem |

| Molecular Weight | 110.11 g/mol | PubChem, BOC Sciences |

| Appearance | Yellow to brown liquid; Low melting solid | PubChem, Wikipedia |

| Odor | Sweet, almond, balsamic, caramellic, coffee-like | Human Metabolome Database, Wikipedia |

| Melting Point | 29 - 33 °C | PubChem, Wikipedia, Fisher Scientific |

| Boiling Point | 168 - 169 °C (at 760 mmHg); 67 °C (at 10 mmHg) | Wikipedia, Fisher Scientific |

| Density | 1.0975 - 1.107 g/mL at 20-25 °C | Wikipedia, PubChem |

| Solubility | Very slightly soluble in water; Soluble in alcohol, ether, propylene glycol, and vegetable oils. | PubChem, ChemicalBook |

Chromatographic and Spectroscopic Data

| Property | Value | Source(s) |

| LogP | 0.52 | PubChem |

| Refractive Index | 1.505 - 1.510 at 20 °C | PubChem, BOC Sciences |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.6 (m, 1H), 7.2 (m, 1H), 6.5 (m, 1H), 2.5 (s, 3H) | PubChem |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 186.6, 152.9, 146.6, 117.4, 112.4, 26.0 | PubChem |

| Mass Spectrum (EI) | Major peaks at m/z: 95, 110, 39, 43 | PubChem |

Experimental Protocols

The accurate determination of the physical properties of this compound is essential for its application in research and drug development. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The capillary tube is placed in the apparatus adjacent to a thermometer or a temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Procedure: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The liquid is heated gently.

-

Observation: As the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid at the given atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Measurement of Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed empty (m₁).

-

Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again (m₂).

-

Volume Determination: The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed (m₃). The volume of the pycnometer (V) can be calculated from the mass of the water and its known density.

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The temperature of the measurement is recorded, and if it is not the standard temperature (usually 20 °C), a correction is applied.

Synthetic Pathways and Logical Relationships

This compound is a key building block in several important synthetic routes. The following diagrams, generated using Graphviz, illustrate these pathways.

Synthesis of this compound via Friedel-Crafts Acylation

A common industrial method for the synthesis of this compound is the Friedel-Crafts acylation of furan with acetic anhydride.[1]

Caption: Friedel-Crafts acylation of furan to produce this compound.

Role of this compound in the Synthesis of Cefuroxime

This compound is a precursor in the multi-step synthesis of the antibiotic Cefuroxime.[2][3]

References

Spectroscopic Data of 2-Acetylfuran: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetylfuran, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format. Detailed experimental protocols are also provided to aid in the reproduction of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.595 | dd | 1.7, 0.8 | H5 | CDCl₃ |

| 7.190 | dd | 3.6, 0.8 | H3 | CDCl₃ |

| 6.544 | dd | 3.6, 1.7 | H4 | CDCl₃ |

| 2.479 | s | - | -CH₃ (acetyl) | CDCl₃ |

| 7.81 | d | 1.74 | H5 | acetone-d₆ |

| 7.32 | d | 0.76 | H3 | acetone-d₆ |

| 6.65 | dd | 3.58, 1.74 | H4 | acetone-d₆ |

| 2.41 | s | - | -CH₃ (acetyl) | acetone-d₆ |

Data sourced from various spectral databases. Chemical shifts are reported relative to tetramethylsilane (TMS).

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 186.63 | C=O (acetyl) |

| 152.89 | C2 |

| 146.63 | C5 |

| 117.42 | C3 |

| 112.37 | C4 |

| 25.98 | -CH₃ (acetyl) |

Data sourced from PubChem.[1] Chemical shifts are reported relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3140 - 3120 | Medium | C-H stretching (furan ring) |

| 1675 | Strong | C=O stretching (acetyl) |

| 1570 | Strong | C=C stretching (furan ring) |

| 1475 | Strong | C=C stretching (furan ring) |

| 1390 | Medium | C-H bending (-CH₃) |

| 1290 | Strong | C-O stretching (furan ring) |

| 1015 | Strong | C-O-C stretching |

| 930 | Medium | C-H out-of-plane bending |

| 760 | Strong | C-H out-of-plane bending |

Data represents typical values and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following table details the major fragmentation peaks for this compound under electron ionization (EI).

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 110 | 37.53 | [M]⁺ (Molecular Ion) |

| 95 | 99.99 | [M-CH₃]⁺ |

| 67 | 34.06 | [C₄H₃O]⁺ |

| 43 | 51.02 | [CH₃CO]⁺ |

| 39 | 59.04 | [C₃H₃]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) in a clean, dry 5 mm NMR tube.[1][2][3] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[1] Ensure the sample is fully dissolved and the solution is free of any solid particles.[2]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called "shimming" to obtain sharp, well-resolved peaks.

-

Data Acquisition for ¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

-

Data Acquisition for ¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans (hundreds to thousands) and a longer total experiment time are generally required compared to ¹H NMR.

-

Data Processing : The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquids and solids.[4]

-

Sample Application : Place a small drop of liquid this compound or a small amount of the solid directly onto the ATR crystal.[4]

-

Pressure Application : If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[4]

Mass Spectrometry (GC-MS with Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.[5]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[5]

-

GC Separation : Inject a small volume (typically 1 µL) of the solution into the GC. The sample is vaporized in the hot injector and separated into its components as it passes through a capillary column.[5] The temperature of the column is typically ramped over time to facilitate the separation.

-

Ionization (EI) : As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).[6]

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged fragments.[6]

-

Mass Analysis : The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. agilent.com [agilent.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Biological Activity of 2-Acetylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylfuran, a five-membered aromatic heterocycle, is a well-known synthetic intermediate in the pharmaceutical industry, notably in the production of the cephalosporin antibiotic, Cefuroxime.[1] While the broader class of furan derivatives has been extensively investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, specific quantitative data on the bioactivity of this compound itself remains limited in publicly available scientific literature.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's biological context, detailed experimental protocols for key in vitro assays to assess its potential bioactivities, and visual representations of relevant signaling pathways that are often modulated by furan-containing compounds. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound.

Introduction

This compound (also known as 2-furyl methyl ketone) is a naturally occurring compound found in various essential oils, fruits, and flowers, and is also formed during the Maillard reaction in cooked foods.[5] Its primary application has been as a versatile building block in organic synthesis.[1] However, the furan nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological properties.[2][3][6] This has led to an interest in exploring the potential, albeit likely modest, biological activities of simpler furan derivatives like this compound. This guide outlines the methodologies to systematically evaluate its cytotoxic, antimicrobial, and antioxidant properties.

Known Biological Context and Safety

While specific studies detailing the mechanisms of action of this compound are scarce, some insights can be gleaned from regulatory assessments and studies on related compounds.

-

Toxicology and Safety: The European Food Safety Authority (EFSA) has evaluated this compound as a feed additive. A No Observed Adverse Effect Level (NOAEL) of 22.6 mg/kg body weight/day was identified in a 90-day rat study.[7] Concerns regarding its genotoxicity have been addressed and are now considered to be ruled out at the estimated levels of intake as a flavouring substance.[7] In a study on mice, prolonged exposure to high concentrations of this compound did not show noticeable damage to the liver or kidney, though some biochemical alterations were observed.[8]

-

Antiamoebic Activity of Derivatives: Oxime ether derivatives synthesized from this compound have demonstrated antiamoebic activity.[5] This suggests that the this compound scaffold can be a starting point for the development of antiparasitic agents.

Quantitative Data on Furan Derivatives

To provide a framework for the type of data that could be generated for this compound, the following tables summarize findings for various furan derivatives from the literature. It is crucial to note that these values are not for this compound itself but for structurally related compounds.

Table 1: Cytotoxicity of Furan Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 7 | A549 (Lung) | 6.3 ± 2.5 | [9] |

| Benzofuran derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [9] |

| Benzofuran derivative 8 | A549 (Lung) | 3.5 ± 0.6 | [9] |

| Oleoyl-quercetin hybrid 1 | HCT116 (Colon) | 22.4 | [2] |

| Oleoyl-quercetin hybrid 2 | HCT116 (Colon) | 0.34 | [2] |

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [10] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [10] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [10] |

| Carbamothioyl-furan-2-carboxamide 4f | S. aureus, E. coli, B. cereus | 230-295 | [11] |

| Carbamothioyl-furan-2-carboxamide derivatives | Fungal strains | 120.7–190 | [11] |

Table 3: Antioxidant Activity of Furan Derivatives

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Clitoria ternatea L. extract | DPPH | 832 ± 10.22 | [12] |

| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | [13] |

| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 | [13] |

| Vernonia amygdalina EtOH extract | DPPH | 94.83 | [14] |

Table 4: Anti-inflammatory Activity of Furan Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Benzofuran derivative 1 | NO Production Inhibition | 17.31 | [10] |

| Benzofuran derivative 3 | NO Production Inhibition | 16.5 | [10] |

| Fluorinated benzofuran 3 | IL-6 Inhibition | 1.2 - 9.04 | [13] |

| Fluorinated benzofuran 6 | COX-1 Inhibition | 5 | [13] |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound (to be dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then add an equal volume of the sample solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging activity against the concentration of the compound and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Visualization

While the direct impact of this compound on specific signaling pathways is not yet established, furan derivatives have been shown to modulate key cellular pathways involved in cell survival, proliferation, and inflammation. Understanding these pathways is crucial for designing mechanistic studies.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Some bioactive compounds can inhibit this pathway, leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for assessing the cytotoxic potential of a compound like this compound is depicted below.

Conclusion

This compound presents an interesting case for preliminary biological investigation. While its role as a synthetic intermediate is well-established, its potential as a bioactive molecule remains largely unexplored. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to systematically evaluate the cytotoxic, antimicrobial, and antioxidant properties of this compound. Any significant findings from these initial screens would warrant further investigation into its mechanisms of action, including its potential modulation of key signaling pathways. The exploration of even simple molecules like this compound can sometimes unveil unexpected biological activities, contributing to the broader landscape of drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety and efficacy of the feed additives 2‐acetylfuran [13.054] and 2‐pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on 2-Acetylfuran reaction kinetics

An In-depth Technical Guide on the Theoretical Reaction Kinetics of 2-Acetylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AF2) is a promising biofuel candidate derived from lignocellulosic biomass.[1][2] Understanding its combustion and oxidation kinetics is crucial for optimizing its performance and minimizing pollutant formation. This technical guide provides a comprehensive overview of recent theoretical studies on the reaction kinetics of this compound, with a focus on its reactions with hydroxyl (OH) radicals, which are key intermediates in combustion processes.[1][3]

Core Reaction Pathways

Theoretical calculations have identified two primary reaction pathways for the initial reaction of this compound with OH radicals: hydrogen abstraction and OH addition.[1][2][4]

Hydrogen Abstraction

The abstraction of a hydrogen atom by an OH radical can occur at several sites on the this compound molecule. However, theoretical studies indicate that the most favorable pathway is the abstraction of a hydrogen atom from the methyl group (-CH₃) on the acetyl side chain.[1][4] This is due to the lower energy barrier compared to H-abstraction from the furan ring.[5] At high temperatures (above 1080 K), H-abstraction from the branched chain becomes the most dominant reaction channel.[1][2]

OH Addition

The addition of an OH radical to the furan ring is the other major reaction pathway, particularly at lower temperatures.[1][2] The addition can occur at different carbon atoms of the furan ring. The most favorable addition sites are the C(2) and C(5) positions of the furan ring.[1][4] As the temperature increases, the contribution of OH-addition reactions to the overall reaction rate decreases.[1]

dot

Caption: Primary reaction pathways of this compound with OH radical.

Quantitative Kinetic Data

The rate constants for the H-abstraction and OH-addition reactions of this compound with OH have been calculated using high-level quantum chemical methods. The temperature- and pressure-dependent rate constants are crucial for accurate combustion modeling. The following tables summarize the calculated rate coefficients in the modified Arrhenius format, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

Table 1: Rate Coefficients for H-Abstraction from the CH₃ Group

| Pressure (atm) | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) |

| 0.01 | 1.25E-18 | 2.45 | -1.33 |

| 100 | 1.32E-18 | 2.44 | -1.30 |

Data sourced from He et al. (2023)[1]

Table 2: Rate Coefficients for OH-Addition to the C(2) Position

| Pressure (atm) | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) |

| 0.01 | 2.78E-24 | 3.87 | -3.54 |

| 100 | 1.15E-23 | 3.69 | -3.21 |

Data sourced from He et al. (2023)[1]

Table 3: Rate Coefficients for OH-Addition to the C(5) Position

| Pressure (atm) | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) |

| 0.01 | 1.03E-21 | 3.12 | -2.88 |

| 100 | 2.11E-21 | 3.05 | -2.69 |

Data sourced from He et al. (2023)[1]

Methodologies

Theoretical Calculations

The kinetic parameters presented in this guide were determined through sophisticated theoretical calculations. The general workflow for these calculations is outlined below.

dot

Caption: Workflow for theoretical calculation of reaction kinetics.

1. Quantum Chemical Calculations: The potential energy surfaces (PES) for the reactions of this compound with OH radicals were constructed using high-level ab initio methods.[1] Geometries of reactants, intermediates, transition states, and products were optimized using the M06-2X density functional theory method with the cc-pVTZ basis set.[1] To obtain more accurate energies, single-point energy calculations were performed using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with a complete basis set (CBS) extrapolation.[1]

2. Rate Constant Calculations: The temperature- and pressure-dependent rate constants were calculated using Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[1][2] The master equation was solved to account for the effects of pressure on the reaction rates.[3] Tunneling effects, which are significant in H-abstraction reactions, were corrected using the Eckart tunneling method.[1][2]

Experimental Validation (for related furanic compounds)

While the data for this compound presented here is theoretical, the methodologies are often validated against experimental results for similar molecules. Common experimental techniques for studying the combustion and oxidation kinetics of furanic biofuels include:

-

Jet-Stirred Reactors (JSR): These reactors are used to study the oxidation of fuels over a range of temperatures and equivalence ratios.[6][7] Stable species concentrations are measured to provide insights into the reaction pathways.[7]

-

Shock Tubes: Shock tubes are employed to investigate reaction kinetics at high temperatures and pressures, conditions relevant to internal combustion engines.[8] They are used to measure ignition delay times and species concentration profiles.[9]

-

Flow Reactors: These are used to study pyrolysis and oxidation reactions under controlled temperature and pressure conditions.[10]

Conclusion

Theoretical studies provide a detailed understanding of the reaction kinetics of this compound with hydroxyl radicals. The dominant reaction pathways are H-abstraction from the acetyl side chain at high temperatures and OH-addition to the furan ring at lower temperatures. The quantitative data on rate constants presented in this guide are essential for the development of accurate combustion models for this promising biofuel. These theoretical insights, in conjunction with experimental studies on related furanic compounds, pave the way for the efficient and clean utilization of this compound as a renewable energy source.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical Study of the Decomposition Reactions of 2-Vinylfuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical Studies on the Reaction Kinetic of this compound with Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2-Acetylfuran as a key intermediate in food chemistry

An In-depth Technical Guide for Researchers and Scientists

Abstract

2-Acetylfuran, a heterocyclic organic compound, is a significant intermediate in food chemistry, contributing substantially to the desirable aroma and flavor profiles of a wide range of thermally processed foods. Formed primarily through the Maillard reaction and caramelization, this compound imparts sweet, nutty, and caramel-like notes. This technical guide provides a comprehensive overview of the formation, chemical properties, and analysis of this compound in food systems. It includes detailed experimental protocols for its synthesis and quantification, along with a summary of its concentration in various food products. Furthermore, this guide illustrates the key formation pathways of this compound through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound, also known as 2-furyl methyl ketone, is a volatile compound naturally present in a variety of cooked and roasted foods, including coffee, baked goods, and tomatoes.[1][2] Its characteristic sweet, balsamic, and caramel-like aroma with nutty and toasted undertones makes it a crucial component of the flavor profile of these products.[3][4] The formation of this compound is intrinsically linked to non-enzymatic browning reactions, namely the Maillard reaction and caramelization, which occur during the thermal processing of food.[5][6]

Beyond its role as a flavor compound, this compound serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceuticals.[7] This guide delves into the technical aspects of this compound, focusing on its significance and behavior within the realm of food chemistry.

Physicochemical Properties

This compound is a low-melting solid or a light yellow to orange liquid that tends to darken over time.[2][7] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆O₂ | [7] |

| Molar Mass | 110.11 g/mol | [7] |

| Appearance | Low melting solid, light yellow to orange liquid | [2][7] |

| Odor | Sweet, balsamic, almond, cocoa, caramel, coffee | [3][4] |

| Melting Point | 26-30 °C | [2][7] |

| Boiling Point | 168-169 °C | [7] |

| Density | 1.098 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |

Formation of this compound in Foods

The presence of this compound in food is predominantly a result of heat-induced chemical reactions involving sugars and amino acids.

The Maillard Reaction

The Maillard reaction, a complex series of reactions between reducing sugars and amino acids, is the primary pathway for the formation of this compound. The reaction is influenced by factors such as temperature, time, pH, and the types of sugars and amino acids present.[2][4]

The formation of this compound from glucose and an amino acid, such as glycine, proceeds through several key intermediates. The initial reaction between glucose and the amino acid forms an N-glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine. Subsequent degradation of the Amadori product leads to the formation of 1-deoxyosone or 3-deoxyosone, which are key precursors to a variety of furan derivatives.[4][8] Specifically, 1,4-dideoxyosone is a critical intermediate that, upon cyclization and dehydration, yields this compound.[9] The type of amino acid present can influence the specific pathway and yield of this compound.[1][4]

Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids. This process also contributes to the formation of this compound, although it is generally considered a less significant pathway compared to the Maillard reaction in most food systems.[4] During caramelization, sugars undergo a series of reactions including isomerization, dehydration, and fragmentation to produce a complex mixture of volatile and non-volatile compounds, including furan derivatives.[10]

Occurrence and Concentration in Food Products

This compound is a common volatile compound found in a diverse range of thermally processed foods. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (e.g., temperature, time), and storage. Table 2 provides a summary of reported concentrations of this compound in various food products.

| Food Product | Concentration Range | Reference(s) |

| Coffee (brewed) | 35,082.26 ng/g (mean total furan derivatives) | [11] |

| Coffee (canned) | 25,152.22 ng/g (mean total furan derivatives) | [11] |

| Coffee Beans (roasted) | 4.71 - 8.63 mg/kg (as furan) | [12] |

| Baby Food | 0.018 - 0.035 ng/g (LOD for furan derivatives) | [3] |

| Potato Chips & Cookies | 0.57 - 1.48 ng/g (mean total furan derivatives) | [11] |

| Beer | Detected, but below levels of health concern | [13] |

| Baked Sweet Potatoes | Identified as a key aroma compound | [14] |

| Tomato Products | Present as a volatile component | [15][16] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The industrial synthesis of this compound is typically achieved through the Friedel-Crafts acylation of furan with acetic anhydride, often using a Lewis acid catalyst.[7]

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Comparison of this compound formation between ribose and glucose in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New process for preparing this compound from furan - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of furan and monosaccharides in various coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - American Chemical Society [acs.org]

- 15. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 16. redalyc.org [redalyc.org]

Solubility and stability of 2-Acetylfuran in common lab solvents

An In-depth Technical Guide on the Solubility and Stability of 2-Acetylfuran in Common Laboratory Solvents

Introduction

This compound, also known as 1-(furan-2-yl)ethanone or methyl 2-furyl ketone, is a heterocyclic aromatic ketone.[1][2] It is a low-melting solid with a sweet, caramel-like, and nutty aroma, making it a valuable compound in the flavor and fragrance industries.[3] Beyond its sensory applications, this compound serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals, notably in the production of the second-generation cephalosporin antibiotic, Cefuroxime.[1][2]

Given its wide-ranging applications, a thorough understanding of the solubility and chemical stability of this compound in common laboratory solvents is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of these properties, supported by experimental protocols and logical workflows to aid in its handling, storage, and application.

Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] this compound possesses moderate polarity, stemming from the polar carbonyl group and the furan ring's oxygen atom, combined with the nonpolar hydrocarbon backbone. This structure dictates its solubility profile across a range of common laboratory solvents.

Data Presentation: Solubility Profile

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted/Reported Solubility | Rationale and Citations |

| Polar Protic | Water | Very slightly soluble / Insoluble | The presence of the polar carbonyl and ether groups allows for some interaction with water, but the overall nonpolar character of the molecule limits its solubility.[1][3][6] |

| Methanol, Ethanol | Soluble | The hydroxyl group of alcohols can hydrogen bond with the carbonyl oxygen of this compound, and the alkyl chains are compatible with its hydrocarbon structure.[1][3] | |

| Propylene Glycol | Slightly soluble | The larger hydrocarbon structure of propylene glycol compared to simple alcohols may slightly reduce its solvating efficiency for this compound.[1] | |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents share a similar polarity with this compound, facilitating dissolution through dipole-dipole interactions. It is expected to be soluble in most organic solvents.[6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar furan ring and hydrocarbon components of this compound interact favorably with nonpolar solvents through van der Waals forces. It is reported to be soluble in most organic solvents.[6] |

| Oils | Vegetable Oils | Slightly soluble | The ester functional groups and long alkyl chains in vegetable oils provide a moderately nonpolar environment where this compound shows limited solubility.[1] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Sealed, temperature-controlled flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that equilibrium saturation is achieved.[4]

-

Equilibration: Place the flask in a temperature-controlled shaker or stirrer. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

-

Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the sample, followed by careful filtration of the supernatant through a chemically inert syringe filter.[4] This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC.[4] A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization: Solubility Determination Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability of this compound

The chemical stability of a drug candidate or chemical intermediate is a critical parameter, influencing its shelf-life, formulation, and potential degradation pathways.[7][8] The stability of this compound is influenced by its molecular structure, particularly the reactivity of the furan ring and the acetyl group, as well as external factors like pH, temperature, and light.[9]

Chemical Reactivity and Degradation Pathways

-

Furan Ring: The furan ring is an aromatic system, but it is less aromatic and more reactive than benzene. It is susceptible to degradation, especially under acidic conditions.

-

Thermal Degradation: At high temperatures, such as those encountered during food processing, this compound can be formed through the Maillard reaction and sugar caramelization.[10][11] Conversely, extreme heat can also lead to its degradation.

-

Oxidation: Like many organic compounds, this compound can be susceptible to oxidation. The presence of oxidizing agents is a factor to consider in stability tests.[9]

-

Reactivity with Radicals: Studies have investigated the reaction kinetics of this compound with hydroxyl radicals, which is relevant in atmospheric chemistry and combustion processes.[12] This indicates potential degradation pathways initiated by radical species.

-

General Stability: Despite these potential reactivities, this compound is considered a stable raw material for advanced chemical synthesis when handled and stored correctly.[3]

Table 2: Factors Influencing the Stability of this compound

| Factor | Influence on Stability | Recommendations |

| pH | The furan ring can be sensitive to strong acids. Stability in acidic, neutral, and basic aqueous buffers should be evaluated for drug development.[7] | Avoid storage in strongly acidic conditions. Conduct stability studies across a relevant pH range (e.g., pH 4-11).[7] |

| Temperature | High temperatures can accelerate degradation.[9] | Store in a cool, dry, and ventilated area.[3] Accelerated stability studies (at elevated temperatures) can predict long-term stability.[8] |

| Light | Photochemical degradation is a common pathway for many organic molecules.[13] | Store in tightly closed containers away from light.[3] |

| Oxygen | The presence of oxygen can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of high-purity samples. |

Experimental Protocol: Assessment of Chemical Stability

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer over time.

Objective: To quantify the degradation of this compound under specific conditions (e.g., pH, temperature, light exposure) over a set time course.

Materials:

-

Stock solution of this compound in a non-reactive solvent (e.g., DMSO, acetonitrile)

-

Experimental buffers (e.g., acetate, phosphate, glycine) or solvents of interest

-

Temperature-controlled incubator, optionally with light exposure control

-

HPLC or LC-MS/MS system

-

Autosampler vials

-

Quenching solution (e.g., ice-cold methanol or acetonitrile)

Procedure:

-

Sample Preparation: Prepare working solutions of this compound at a known concentration (e.g., 1-5 µM) in the desired experimental buffers or solvents.[7]

-

Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.[7] The time-zero (T=0) sample serves as the initial concentration baseline.

-

Reaction Quenching: Immediately stop any potential degradation in the collected aliquot by adding it to a quenching solution, such as ice-cold methanol.[13] This stabilizes the sample for analysis.

-

Analysis: Analyze all samples from the time course in a single batch using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.[7]

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualization: Chemical Stability Assessment Workflow

Caption: A typical workflow for assessing the chemical stability of a compound over time.

References

- 1. This compound | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2-acetyl Furan (1192-62-7) | Chemical Product Exporter [chemicalbull.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. ingredientsnetwork.com [ingredientsnetwork.com]

- 7. enamine.net [enamine.net]

- 8. www3.paho.org [www3.paho.org]

- 9. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Key physical constants of 2-Acetylfuran like melting and boiling point

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key physical constants of 2-Acetylfuran, with a focus on its melting and boiling points. The information is presented to support research, development, and quality control activities involving this important chemical intermediate.

Core Physical Properties of this compound

This compound is a versatile organic compound with applications in the synthesis of pharmaceuticals and as a flavoring agent. A thorough understanding of its physical properties is essential for its effective use and handling in a laboratory and industrial setting.

Summary of Quantitative Data

The melting and boiling points of this compound have been reported across various sources. The data is summarized in the table below for easy comparison. It is important to note that the boiling point is significantly influenced by ambient pressure.

| Physical Constant | Reported Value(s) | Conditions |

| Melting Point | 30 °C; 33 °C; 28 °C; 26-33 °C; 27-30 °C; 26-28 °C | Not specified |

| Boiling Point | 168-169 °C | Normal atmospheric pressure |

| 67 °C | at 10 mmHg | |

| 173 °C | Not specified | |

| 175 °C | Not specified | |

| 171-173 °C | Not specified |

The variability in the reported melting points may be attributed to the purity of the sample and the specific methodology used for determination. For the boiling point, the pressure under which the measurement was taken is a critical parameter.